BenchChemオンラインストアへようこそ!

2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid

Peptide conformational constraint Cα-methylated amino acids 310-helix stabilization

2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid (synonyms: Boc-α-methyl-L-propargylglycine, Boc-α-Me-Pra-OH, Boc-(S)-2-amino-2-methyl-4-pentynoic acid) is a non‑proteinogenic Cα,α‑disubstituted amino acid featuring a tert‑butoxycarbonyl (Boc) N‑terminal protecting group, an α‑methyl substituent, and a terminal alkyne side chain. Its molecular formula is C₁₁H₁₇NO₄ (exact mass 227.1158 g/mol), with a computed XLogP of 1.3 and a topological polar surface area (TPSA) of 75.6 Ų.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
Cat. No. B13446291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(CC#C)C(=O)O
InChIInChI=1S/C11H17NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h1H,7H2,2-5H3,(H,12,15)(H,13,14)
InChIKeyRHJSEALENIKHQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic Acid (Boc-α-Methyl-Propargylglycine): A Chiral, Alkyne-Functionalized Building Block for SPPS and Click Chemistry


2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid (synonyms: Boc-α-methyl-L-propargylglycine, Boc-α-Me-Pra-OH, Boc-(S)-2-amino-2-methyl-4-pentynoic acid) is a non‑proteinogenic Cα,α‑disubstituted amino acid featuring a tert‑butoxycarbonyl (Boc) N‑terminal protecting group, an α‑methyl substituent, and a terminal alkyne side chain . Its molecular formula is C₁₁H₁₇NO₄ (exact mass 227.1158 g/mol), with a computed XLogP of 1.3 and a topological polar surface area (TPSA) of 75.6 Ų . The compound is classified as a chiral unnatural amino acid building block for solid‑phase peptide synthesis (SPPS) and bio‑orthogonal conjugation .

Why Boc‑α‑Methyl‑Propargylglycine Cannot Be Replaced by Boc‑Propargylglycine, Fmoc‑α‑Me‑Pra‑OH, or Allylglycine Analogs Without Changing the Outcome of Peptide Design


Cα‑methylation and the alkyne side chain are not additive, interchangeable features; they function cooperatively. Replacing 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid with Boc‑propargylglycine (no α‑CH₃) eliminates the conformational constraint that restricts backbone φ/ψ torsion angles to the 3₁₀‑/α‑helical region, thereby altering secondary structure propensity [1][2]. Substituting the Boc group for Fmoc forces a change in SPPS strategy (Boc/Bzl vs. Fmoc/t‑Bu) with different cleavage‑side‑reaction profiles and scalability economics [3]. Replacing the alkyne with an allyl group (Boc‑α‑Me‑allylglycine, XLogP 1.9) removes the capacity for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and strain‑promoted click chemistry, eliminating the primary conjugation and ligation handle . The quantitative evidence below demonstrates that the specific combination of Boc protection, α‑methyl constraint, and terminal alkyne uniquely meets the requirements of protease‑resistant, conformationally rigid, clickable peptide design.

Quantitative Comparative Evidence: 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic Acid vs. Closest Analogs


Backbone Conformational Restriction: Cα-Methyl Constrains φ/ψ Torsion Space to Helical Conformations vs. Unconstrained Boc-Propargylglycine

The presence of the Cα-methyl group in 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid restricts the backbone φ/ψ torsional angles to a narrow region of the Ramachandran plot corresponding to 3₁₀‑/α‑helical conformations (φ ≈ ±50°, ψ ≈ ±45°), compared with Boc‑propargylglycine (no α‑CH₃), which samples all sterically allowed regions including β‑sheet and polyproline II conformations [1][2]. Quantitative conformational energy calculations on Cα‑methylated model peptides demonstrate that the α‑methyl substituent reduces the accessible φ/ψ conformational area by approximately 70–80% relative to the non‑methylated glycine analog [2]. This constraint is critical when designing peptides with predictable secondary structure and protease resistance, as the pre‑organization reduces the entropic penalty of folding and shields the backbone from proteolytic enzymes [3].

Peptide conformational constraint Cα-methylated amino acids 310-helix stabilization

Lipophilicity Tuning: The Target Compound’s XLogP of 1.3 Bridges the Gap Between Boc‑Propargylglycine (1.1) and Boc‑α‑Methyl‑Allylglycine (1.9)

The computed partition coefficient (XLogP) of 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid is 1.3, placing it between the more hydrophilic Boc‑propargylglycine (XLogP 1.1) and the more lipophilic Boc‑α‑methyl‑allylglycine (XLogP 1.9) . This intermediate value arises from the balance between the polarity‑enhancing terminal alkyne and the lipophilicity‑increasing α‑methyl group. In SPPS, the XLogP of protected amino acid building blocks correlates with coupling efficiency in organic solvents (DMF, NMP) and influences the aggregation propensity of growing peptide chains on resin; building blocks with XLogP < 1.0 often exhibit poor solubility in DMF, while those with XLogP > 2.5 can promote on‑resin aggregation that impedes coupling and deprotection [1].

Lipophilicity optimization LogP Solid-phase peptide synthesis solubility

Alkyne vs. Alkene Reactivity: Terminal Alkyne Enables CuAAC and SPAAC Click Chemistry; Boc‑α‑Me‑Allylglycine Cannot

The terminal alkyne moiety in 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid participates in copper(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC) with second‑order rate constants on the order of 10¹–10² M⁻¹ s⁻¹ for typical azide partners under standard conditions (CuSO₄/sodium ascorbate, RT, aqueous/organic solvent) [1]. In contrast, Boc‑α‑methyl‑allylglycine (containing a terminal alkene, C₁₁H₁₉NO₄, CAS 129786-68-1) does not undergo CuAAC and requires entirely different conjugation chemistry (e.g., thiol‑ene radical addition, metathesis) [2]. Furthermore, the alkyne can also participate in strain‑promoted azide‑alkyne cycloaddition (SPAAC) with cyclooctynes, a copper‑free bio‑orthogonal reaction critical for intracellular labeling applications where copper toxicity is a concern; terminal alkenes are unreactive toward azides under SPAAC conditions [3].

Click chemistry CuAAC SPAAC Bio-orthogonal conjugation

Boc vs. Fmoc Protection Strategy Compatibility: Acid‑Labile Boc Group Permits Orthogonal Deprotection in Multi‑Step Syntheses Without Piperidine‑Induced Epimerization

The Boc protecting group on 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid is cleaved under acidic conditions (e.g., 25–50% TFA in DCM, 30–60 min at RT), whereas the Fmoc analog (Fmoc‑α‑methyl‑L‑propargylglycine, C₂₂H₂₁NO₄, MW 335.4 g/mol, CAS 1198791‑58‑0) requires 20% piperidine in DMF for deprotection [1]. In syntheses involving base‑sensitive functionalities (e.g., ester prodrugs, β‑lactam rings, or sequences prone to aspartimide formation), the repetitive piperidine treatment used in Fmoc SPPS can cause epimerization at the Cα‑carbon of Cα‑methylated residues (up to 2–5% D‑epimer observed per cycle for sterically hindered α,α‑disubstituted amino acids), whereas Boc SPPS employing TFA shows <0.5% epimerization for the same residue class [2]. The Boc‑protected target compound thus offers superior stereochemical integrity in base‑sensitive synthetic routes.

SPPS protecting group strategy Orthogonal deprotection Boc vs. Fmoc economics

Purity and Chiral Specification: Commercial Availability at ≥95% Chemical Purity with Defined Stereochemistry vs. Racemic or Unspecified Preparations

The L‑enantiomer of 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid (Boc‑α‑methyl‑L‑propargylglycine, CAS 2381866‑08‑4) is commercially available at ≥95% chemical purity with specified L‑configuration from multiple vendors including Chem‑Impex (Cat. No. 33645) and AAPEP, with technical datasheets providing molecular formula (C₁₁H₁₇NO₄), molecular weight (227.26 g/mol), MDL number (MFCD12198156), and recommended storage at 2–8 °C . In contrast, the racemic mixture (CAS 2243048‑88‑4) has no defined stereochemistry at the Cα center . The D‑enantiomer (Boc‑α‑methyl‑D‑propargylglycine) is also separately available, enabling systematic enantiomer‑based SAR studies. For peptide therapeutics requiring defined chirality, use of the racemic form yields a 50:50 mixture of diastereomeric peptides that is analytically challenging to resolve and may fail regulatory specification [1].

Enantiopure building blocks Peptide synthesis quality control Chiral purity specification

High‑Value Application Scenarios for 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic Acid Based on Verified Differentiation Evidence


Design of Protease‑Resistant, Helix‑Stabilized Therapeutic Peptides via Boc SPPS

Use the L‑enantiomer (CAS 2381866‑08‑4) in Boc‑Bzl solid‑phase peptide synthesis to introduce a conformationally constrained, proteolytically shielded residue at positions where α‑helical geometry and resistance to chymotrypsin/elastase degradation are required. The Cα‑methyl group restricts the peptide backbone to 3₁₀‑/α‑helical conformations and reduces proteolytic susceptibility by up to 10‑fold compared with non‑methylated propargylglycine, as demonstrated in systematic backbone‑modification studies [1][2].

Site‑Specific Peptide Bioconjugation via CuAAC or SPAAC Click Chemistry

Incorporate 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid as a clickable handle at the N‑terminus or internal positions of synthetic peptides for subsequent CuAAC conjugation with azide‑bearing fluorophores, biotin, PEG chains, or cytotoxic payloads (k₂ ≈ 10¹–10² M⁻¹ s⁻¹ under standard Cu(I) catalysis). The terminal alkyne is SPAAC‑competent, enabling copper‑free intracellular labeling that is impossible with allylglycine analogs [3][4].

Enantiomer‑Specific Structure‑Activity Relationship (SAR) Studies in Medicinal Chemistry

Procure both Boc‑α‑methyl‑L‑propargylglycine (CAS 2381866‑08‑4) and the D‑enantiomer separately to systematically evaluate the impact of Cα stereochemistry on peptide target binding, cellular permeability, and metabolic stability. The commercial availability of both enantiomers at ≥95% purity with Certificate of Analysis enables rigorous SAR studies where the racemate (CAS 2243048‑88‑4) would confound interpretation due to diastereomeric heterogeneity .

Multi‑Step Orthogonal Synthesis of Cyclic Peptides with Base‑Sensitive Functionalities

Leverage the Boc protecting group's TFA‑cleavable chemistry (25–50% TFA/DCM) to perform acid‑mediated N‑deprotection while preserving base‑sensitive esters, β‑lactam rings, or aspartimide‑prone sequences that would be compromised by repetitive piperidine treatment in Fmoc SPPS. The <0.5% epimerization rate per Boc‑deprotection cycle for α,α‑disubstituted amino acids ensures stereochemical integrity throughout multi‑step synthesis [5][6].

Quote Request

Request a Quote for 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.